molecular formula C9H9BrO B2787839 1-(2-Bromo-3-methylphenyl)ethanone CAS No. 944268-58-0

1-(2-Bromo-3-methylphenyl)ethanone

Cat. No. B2787839
CAS RN: 944268-58-0
M. Wt: 213.074
InChI Key: KFBAJJMHDBXFIB-UHFFFAOYSA-N
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Description

“1-(2-Bromo-3-methylphenyl)ethanone” is a chemical compound with the molecular formula C9H9BrO .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols using Ammonium Bromide and Oxone has been described . Another study reported the efficient enzymatic synthesis of (S)-1-(3′-bromo-2′-methoxyphenyl)ethanol, a key building block of lusutrombopag .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C9H9BrO .

Scientific Research Applications

Safety and Hazards

“1-(2-Bromo-3-methylphenyl)ethanone” is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(2-bromo-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBAJJMHDBXFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-(2-amino-3-methylphenyl)ethanone (Helv. Chim. Acta; EN; 62, 1979, 271-303,) (850 mg, 5.7 mmol) in hydrobromic acid (9 ml, 5.7 mmol) and water (6 ml), at 0° C., was added aqueous sodium nitrite solution (503 mg, 7.3 mmol) and the mixture was stirred for 15 min. This mixture was added to copper (I) bromide (899 mg, 6.3 mmol) in hydrobromic acid (9 ml, 5.7 mmol) at 60° C. and the reaction mixture was heated at 95° C. for a further 30 min. After cooling, the mixture was poured into an ice/water slurry and extracted with ethyl acetate. The combined extracts were dried (MgSO4) and concentrated in vacuo. To the residue was added ethyl acetate:cyclohexane [1:4] and the solution was filtered through silica. The filtrate was concentrated in vacuo to give the title compound (1.06 g).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
503 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
899 mg
Type
catalyst
Reaction Step Three

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